2,5-Dioxopyrrolidin-1-yl N-(dodecylcarbamoyl)glycinate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl N-(dodecylcarbamoyl)glycinate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl N-(dodecylcarbamoyl)glycinate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-(dodecylcarbamoyl)glycine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl N-(dodecylcarbamoyl)glycinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl N-(dodecylcarbamoyl)glycinate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl N-(dodecylcarbamoyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used in monoclonal antibody production.
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker.
Uniqueness
2,5-Dioxopyrrolidin-1-yl N-(dodecylcarbamoyl)glycinate stands out due to its specific functional groups and long alkyl chain, which confer unique properties and reactivity. This makes it particularly useful in applications requiring specific interactions and modifications.
Properties
CAS No. |
823780-68-3 |
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Molecular Formula |
C19H33N3O5 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(dodecylcarbamoylamino)acetate |
InChI |
InChI=1S/C19H33N3O5/c1-2-3-4-5-6-7-8-9-10-11-14-20-19(26)21-15-18(25)27-22-16(23)12-13-17(22)24/h2-15H2,1H3,(H2,20,21,26) |
InChI Key |
PZKMZROIOFTQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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